molecular formula C6H8N2S2 B1266346 3-[(2-Cyanoethyl)disulfanyl]propanenitrile CAS No. 42841-31-6

3-[(2-Cyanoethyl)disulfanyl]propanenitrile

Cat. No. B1266346
CAS RN: 42841-31-6
M. Wt: 172.3 g/mol
InChI Key: HHEYGEJOMQFDFN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-[(2-Cyanoethyl)disulfanyl]propanenitrile" often involves multi-step reactions that include the introduction of cyano and disulfanyl functionalities. For instance, methods have been developed for synthesizing sulfur-rich organic polysulfanes, which share structural similarities with the target compound, through reactions that yield high product purity and structural specificity (Kustos et al., 1993). These synthesis strategies highlight the versatility and complexity of generating sulfur-containing nitriles.

Molecular Structure Analysis

The molecular structure of compounds akin to "3-[(2-Cyanoethyl)disulfanyl]propanenitrile" has been elucidated through techniques such as X-ray crystallography. For example, the crystal structure of related sulfur-nitrogen compounds reveals intricate details about their molecular geometry, including bond lengths and angles, which are crucial for understanding their reactivity and physical properties (Li et al., 2011).

Chemical Reactions and Properties

"3-[(2-Cyanoethyl)disulfanyl]propanenitrile" and related molecules participate in a variety of chemical reactions, leveraging their functional groups. For instance, the presence of the cyano group allows for reactions typical of nitriles, such as nucleophilic addition, whereas the disulfanyl group can engage in redox reactions and serve as a precursor for further sulfur-based modifications. The synthesis and reactivity of sulfur-nitrogen compounds, such as the formation of cyclic sulfoximines through [3+2] cycloaddition reactions, demonstrate the compound's versatility (Ye et al., 2014).

Scientific Research Applications

Field

Organic Chemistry

Application Summary

“3-[(2-Cyanoethyl)disulfanyl]propanenitrile” is used in the highly diastereoselective cascade dearomatization of 3-(2-isocyanoethyl)indoles with nitrile imines .

Method of Application

The compound is used in a nucleophilic/Friedel–Crafts/aza-Mannich type cascade and 1,3-dipolar cycloaddition reaction under catalyst-free and mild reaction conditions .

Results

This strategy offers a novel and convenient route to the rapid assembly of a wide range of unprecedented polycyclic indoline scaffolds in moderate to excellent yields and diastereoselectivities .

Application in Molecular Biology

Field

Molecular Biology

Application Summary

“3-[(2-Cyanoethyl)disulfanyl]propanenitrile” is used in the synthesis of partially 2′/3 ′-O-acetylated oligoribonucleotides .

Method of Application

The compound is used in a 2 ′/3 ′-O-acetyl orthogonal protecting group strategy in which non-nucleophilic strong-base (DBU) labile nucleobase protecting groups and a UV-light cleavable linker were used .

Results

The strong-base stability of the photolabile linker allowed on-column nucleobase and phosphate deprotection, followed by a mild cleavage of the acetylated oligonucleotides from the solid support with UV light .

Safety And Hazards

The safety and hazards associated with 3-[(2-Cyanoethyl)disulfanyl]propanenitrile are not specified in the available resources. As with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

The future directions for research on 3-[(2-Cyanoethyl)disulfanyl]propanenitrile are not specified in the available resources. Given its potential therapeutic and industrial applications1, it may be a subject of interest for further studies.


Please note that this information is based on the available resources and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

3-(2-cyanoethyldisulfanyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S2/c7-3-1-5-9-10-6-2-4-8/h1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEYGEJOMQFDFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195532
Record name Propionitrile, dithiodi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Cyanoethyl)disulfanyl]propanenitrile

CAS RN

42841-31-6
Record name 3,3′-Dithiobis[propanenitrile]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42841-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionitrile, dithiodi-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042841316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionitrile, dithiodi-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Dithiobis(propionitrile)
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